N-Benzoyl-L-threonine methyl ester N-Benzoyl-L-threonine methyl ester
Brand Name: Vulcanchem
CAS No.: 79893-89-3
VCID: VC21540820
InChI: InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m1/s1
SMILES: CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O
Molecular Formula: C12H15NO4
Molecular Weight: 237,26 g/mole

N-Benzoyl-L-threonine methyl ester

CAS No.: 79893-89-3

Cat. No.: VC21540820

Molecular Formula: C12H15NO4

Molecular Weight: 237,26 g/mole

* For research use only. Not for human or veterinary use.

N-Benzoyl-L-threonine methyl ester - 79893-89-3

CAS No. 79893-89-3
Molecular Formula C12H15NO4
Molecular Weight 237,26 g/mole
IUPAC Name methyl (2S,3R)-2-benzamido-3-hydroxybutanoate
Standard InChI InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m1/s1
Standard InChI Key KHOWDUMYRBCHAC-SCZZXKLOSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O
SMILES CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O
Canonical SMILES CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O

Chemical Properties and Structure

N-Benzoyl-L-threonine methyl ester (CAS Number: 79893-89-3) is a crystalline compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . Its IUPAC name is methyl (2S,3R)-2-benzamido-3-hydroxybutanoate. The compound represents a modified amino acid where the amino group of L-threonine has been protected with a benzoyl group, and the carboxylic acid function has been converted to a methyl ester.

Structural Characteristics

The molecule contains several key functional groups that define its chemical behavior:

  • A benzoyl group attached to the nitrogen atom

  • A hydroxyl group at the beta position

  • A methyl ester group

  • Two stereogenic centers with defined stereochemistry (2S,3R)

These structural features provide multiple sites for chemical reactions, making the compound versatile in organic synthesis.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of N-Benzoyl-L-threonine Methyl Ester

PropertyValueSource
Molecular FormulaC12H15NO4
Molecular Weight237.25-237.26 g/mol
CAS Number79893-89-3
IUPAC Namemethyl (2S,3R)-2-benzamido-3-hydroxybutanoate
Standard InChIInChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m1/s1
Storage ConditionRoom temperature
Product FamilyAmino Acids

The compound is typically stored at room temperature, though specific applications may require more controlled storage conditions . Unlike its parent compound N-benzoyl-L-threonine (which has a reported melting point of 145-147°C), specific physical property data for the methyl ester is less prominently reported in the available literature .

Synthesis Methods

The synthesis of N-Benzoyl-L-threonine methyl ester typically follows a two-step process involving esterification followed by N-protection.

Standard Synthetic Route

A common synthesis method involves:

  • Esterification of L-threonine: Acetyl chloride is added dropwise to methanol at 0-5°C, followed by addition of L-threonine. The mixture is heated under reflux for approximately 2 hours to form L-threonine methyl ester hydrochloride .

  • N-Protection: The resulting L-threonine methyl ester hydrochloride is dissolved in dichloromethane with triethylamine. The solution is cooled to 0°C before benzoyl chloride is added, which attaches the benzoyl group to the amino function .

This method yields N-Benzoyl-L-threonine methyl ester in good yield and purity, suitable for further applications.

Alternative Coupling Methods

The synthesis of N-benzoyl amino esters, including N-Benzoyl-L-threonine methyl ester, can also be accomplished through coupling reactions between the amino ester and carboxylic acid derivatives. Such methods often employ coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) along with catalysts such as 4-dimethylaminopyridine (DMAP) in appropriate solvents like dichloromethane.

Applications in Synthetic Chemistry

N-Benzoyl-L-threonine methyl ester serves as a valuable intermediate in multiple synthetic pathways due to its reactive functional groups and defined stereochemistry.

As a Precursor in Heterocyclic Synthesis

One significant application of N-Benzoyl-L-threonine methyl ester is in the synthesis of oxazole derivatives. When treated with (diethylamino)sulfur trifluoride (DAST), the compound undergoes cyclization to form 5-methyl-2-phenyl-oxazole-4-carboxylic acid methyl ester . This reaction proceeds via an intramolecular process where the hydroxyl group and the benzoyl moiety participate in the formation of the heterocyclic ring.

The reaction sequence is as follows:

  • N-Benzoyl-L-threonine methyl ester is dissolved in dry CH2Cl2 and cooled to -78°C

  • (Diethylamino)sulfur trifluoride is added dropwise

  • The mixture is stirred at -78°C for approximately 1.5 hours

  • The temperature is raised to room temperature and stirred for an additional 15 minutes

  • The reaction is quenched with saturated sodium bicarbonate solution

This process yields the oxazole derivative, which can be further modified for various applications in pharmaceutical and materials chemistry.

Stereochemical Modifications

The defined stereochemistry of N-Benzoyl-L-threonine methyl ester makes it valuable in stereoselective synthesis. The compound contains two stereogenic centers that can be manipulated to access different stereoisomers. For example, in some synthetic routes, the stereochemistry at the hydroxyl-bearing carbon can be inverted through cyclization reactions, as demonstrated in the synthesis of oxazoline intermediates .

Biological and Pharmaceutical Relevance

Role in Pharmaceutical Development

As an intermediate in the synthesis of more complex molecules, N-Benzoyl-L-threonine methyl ester contributes to the development of pharmaceutically active compounds. Its defined stereochemistry makes it particularly valuable in the synthesis of chiral drugs where stereoselectivity is crucial for biological activity.

The compound has been utilized in the preparation of various bioactive molecules, including oxazole-containing natural product analogs that may have applications in drug discovery .

Comparative Analysis with Related Compounds

To better understand the properties and applications of N-Benzoyl-L-threonine methyl ester, it is valuable to compare it with related compounds, particularly its parent amino acid and other derivatives.

Comparison with N-Benzoyl-L-threonine

N-Benzoyl-L-threonine (CAS: 27696-01-1) differs from its methyl ester counterpart primarily in having a free carboxylic acid group instead of a methyl ester. This distinction significantly affects properties such as:

  • Solubility: The free acid is typically more water-soluble than the methyl ester

  • Reactivity: The methyl ester is more susceptible to nucleophilic attack

  • Melting point: N-Benzoyl-L-threonine has a reported melting point of 145-147°C

  • Molecular weight: 223.23 g/mol for the free acid versus 237.25 g/mol for the methyl ester

D-Isomer Counterparts

The D-isomer counterparts, such as N-benzoyl-D-allothreonine methyl ester, have different stereochemistry that affects their reactivity and biological properties. In synthetic pathways, these D-isomers can lead to different products with distinct stereochemical configurations .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator